An In-depth Technical Guide to 1-(Benzyloxy)-3-fluorobenzene: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(Benzyloxy)-3-fluorobenzene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and a reliable synthetic route for 1-(benzyloxy)-3-fluorobenzene. Given the absence of comprehensive published experimental data for this specific molecule, this guide combines established chemical principles with data from closely related analogs to offer accurate predictions and detailed procedural guidance for its synthesis and characterization.
Chemical Structure and Properties
1-(Benzyloxy)-3-fluorobenzene, with the CAS Number 72216-35-4, is an aromatic ether.[1] Its structure features a fluorobenzene ring linked to a benzyl group through an ether oxygen. This combination of a flexible, hydrophobic benzyloxy group and an electron-withdrawing fluorine atom makes it an interesting scaffold for investigation in medicinal chemistry and materials science.
The fluorine substituent can influence the molecule's conformation, lipophilicity, and metabolic stability, properties of significant interest in drug design.[2]
Table 1: Physicochemical Properties of 1-(Benzyloxy)-3-fluorobenzene
| Property | Data | Source/Method |
| Molecular Formula | C₁₃H₁₁FO | - |
| Molecular Weight | 202.22 g/mol | Calculated.[1][3] |
| Appearance | Solid | [1] |
| CAS Number | 72216-35-4 | [1] |
| Predicted Melting Point | 35-45 °C | Estimated based on related structures. The parent compound, fluorobenzene, is a liquid at room temperature (-44 °C m.p.), but the addition of the larger benzyloxy group increases molecular weight and potential for crystal packing forces.[4] |
| Predicted Boiling Point | ~310-320 °C at 760 mmHg | Estimated based on related structures like 1-(benzyloxy)-3-bromo-5-fluorobenzene (Boiling Point: 320-331 °C).[5] |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Acetone. | General solubility characteristics of aryl benzyl ethers. |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 1-(benzyloxy)-3-fluorobenzene is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[6][7][8] In this case, 3-fluorophenol is deprotonated by a weak base to form the 3-fluorophenoxide, which then displaces the bromide from benzyl bromide.
Reaction Scheme:
3-Fluorophenol + Benzyl Bromide --(K₂CO₃, Acetone)--> 1-(Benzyloxy)-3-fluorobenzene
Experimental Protocol:
-
Materials:
-
3-Fluorophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.
-
Wash the filtered solids with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted 3-fluorophenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(benzyloxy)-3-fluorobenzene.[9]
-
Predicted Spectroscopic Data
The following data are predictions based on the analysis of substituent effects and data from analogous compounds. Experimental verification is recommended.
Table 2: Predicted NMR Spectroscopic Data for 1-(Benzyloxy)-3-fluorobenzene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.25-7.45 | m | 5H, Phenyl group of benzyl |
| ~7.20 | ddd, J ≈ 8.0, 8.0, 6.0 | 1H, H-5 (para to F, ortho to O) | |
| ~6.80 | ddd, J ≈ 10.0, 2.0, 2.0 | 1H, H-2 (ortho to F and O) | |
| ~6.75 | ddd, J ≈ 8.0, 2.0, 2.0 | 1H, H-4 (ortho to O, meta to F) | |
| ~6.70 | ddd, J ≈ 8.0, 8.0, 2.0 | 1H, H-6 (ortho to F, meta to O) | |
| ~5.10 | s | 2H, -O-CH₂-Ph | |
| ¹³C | ~164 (d) | d, ¹JCF ≈ 245 Hz | C-3 (C-F) |
| ~160 (d) | d, ³JCF ≈ 11 Hz | C-1 (C-O) | |
| ~136.5 | s | Quaternary C of benzyl group | |
| ~130.5 (d) | d, ³JCF ≈ 10 Hz | C-5 | |
| ~128.6 | s | ortho-C of benzyl group | |
| ~128.1 | s | para-C of benzyl group | |
| ~127.5 | s | meta-C of benzyl group | |
| ~110 (d) | d, ⁴JCF ≈ 3 Hz | C-4 | |
| ~107 (d) | d, ²JCF ≈ 21 Hz | C-2 | |
| ~102 (d) | d, ²JCF ≈ 25 Hz | C-6 | |
| ~70.5 | s | -O-C H₂-Ph | |
| ¹⁹F | ~ -112.0 | m | 1F, Ar-F |
Note: Predicted NMR data is based on additive models and spectral data of fluorobenzene, anisole, and benzyl phenyl ether.[10][11][12]
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Wavenumber (cm⁻¹) / m/z | Predicted Assignment |
| IR | 3100-3030 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-CH₂-) | |
| 1610, 1590, 1490 | Aromatic C=C ring stretching | |
| ~1250 | Aryl-O-Alkyl ether C-O asymmetric stretch | |
| ~1150 | C-F stretch | |
| 850-690 | Aromatic C-H out-of-plane bending (characteristic of 1,3-disubstitution) | |
| MS (EI) | 202 | [M]⁺, Molecular ion peak |
| 107 | [C₇H₇O]⁺, Loss of fluorophenyl radical | |
| 91 | [C₇H₇]⁺, Tropylium ion, a very common and stable fragment from benzyl groups, resulting from the cleavage of the C-O bond. This is expected to be the base peak. | |
| 77 | [C₆H₅]⁺, Phenyl cation from the benzyl group |
Note: Predicted IR frequencies are based on standard correlation tables.[13][14][15] Predicted MS fragmentation is based on common pathways for aryl benzyl ethers.[16]
Applications and Biological Context
While no specific biological activities have been reported for 1-(benzyloxy)-3-fluorobenzene itself, the incorporation of fluorinated aromatic moieties is a well-established strategy in drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[2]
Furthermore, complex molecules incorporating a (3'-benzyloxy)-3-fluoro-biphenyl scaffold have been synthesized and investigated for their potential as antibacterial agents, acting as inhibitors of the FabI enzyme.[9] This suggests that the 1-(benzyloxy)-3-fluorobenzene core structure could serve as a valuable building block for the synthesis of novel therapeutic agents. Its study can provide insights into the structure-activity relationships of fluorinated and benzyloxy-containing compounds.
References
- 1. 1-Benzyloxy- 3-fluorobenzene Supplier in Mumbai, 1-Benzyloxy- 3-fluorobenzene Trader, Maharashtra [chemicalmanufacturers.in]
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- 3. 1-(Benzyloxy)-4-fluorobenzene | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-(Benzyloxy)-3-bromo-5-fluorobenzene (130722-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. asianpubs.org [asianpubs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
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